molecular formula C13H18N2 B2598249 5,6-dimethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole CAS No. 694486-49-2

5,6-dimethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole

Cat. No.: B2598249
CAS No.: 694486-49-2
M. Wt: 202.301
InChI Key: AWAHGNMRURYVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole is a chemical compound belonging to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring. This specific compound is characterized by the presence of two methyl groups at positions 5 and 6, and a 2-methylpropyl group at position 1 of the benzodiazole ring.

Mechanism of Action

Target of Action

The primary target of 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole is the cobalt atom in Vitamin B12 . This compound serves as a ligand for the cobalt atom, playing a crucial role in the function of Vitamin B12 .

Mode of Action

5,6-Dimethyl-1-(2-methylpropyl)benzimidazole interacts with its target, the cobalt atom, by forming a complex. This interaction results in the stabilization of the cobalt atom within Vitamin B12, enabling it to participate in various biochemical reactions .

Biochemical Pathways

5,6-Dimethyl-1-(2-methylpropyl)benzimidazole is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . This pathway is essential for the production of Vitamin B12, which plays a vital role in the normal functioning of the brain and nervous system, and the formation of red blood cells .

Pharmacokinetics

Vitamin B12 is well-absorbed in the stomach and intestines, widely distributed throughout the body, metabolized in the liver, and excreted in the bile .

Result of Action

The molecular and cellular effects of 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole’s action are primarily seen through its role in Vitamin B12. As a component of Vitamin B12, it contributes to DNA synthesis, fatty acid metabolism, and energy production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole. For instance, the pH of the stomach can affect the absorption of Vitamin B12, and thus the bioavailability of 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole . Furthermore, certain genetic factors can affect the metabolism of Vitamin B12, potentially influencing the action of 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dimethyl-1H-benzimidazole with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogens like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of reduced derivatives such as amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5,6-Dimethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethyl-1H-benzimidazole: Lacks the 2-methylpropyl group.

    1-(2-Methylpropyl)-1H-benzimidazole: Lacks the methyl groups at positions 5 and 6.

    5,6-Dimethyl-1H-1,3-benzodiazole: Lacks the 2-methylpropyl group.

Uniqueness

5,6-Dimethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole is unique due to the presence of both the 5,6-dimethyl and 2-methylpropyl groups, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

5,6-dimethyl-1-(2-methylpropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-9(2)7-15-8-14-12-5-10(3)11(4)6-13(12)15/h5-6,8-9H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAHGNMRURYVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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